Welcome to the BenchChem Online Store!
molecular formula C12H18O B8567296 1-(3-Methylphenyl)pentanol

1-(3-Methylphenyl)pentanol

Cat. No. B8567296
M. Wt: 178.27 g/mol
InChI Key: AAVRLZBLEILGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05006534

Procedure details

Thereafter, the mixture is heated under reflux for 1 hour and then cooled to 0° C. 60 g of 3-methylbenzaldehyde, dissolved in 250 ml of absolute ether, are added dropwise at 0° C. The reaction solution is left to stand overnight and is then poured onto 1 l of ice-water. The reaction mixture is acidified with 2N hydrochloric acid. The organic phase is separated off, the aqueous phase is extracted twice with 300 ml of ethyl acetate each time and the combined organic phases are washed twice with 200 ml of water each time, dried over MgSO4 and evaporated on a rotary evaporator in vacuo. The residue is distilled at 64°-66° C./0.02 mm.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].Cl>CCOCC>[CH3:1][C:2]1[CH:3]=[C:4]([CH:5]([OH:6])[CH2:1][CH2:2][CH2:9][CH3:8])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
CC=1C=C(C=O)C=CC1
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
are added dropwise at 0° C
WAIT
Type
WAIT
Details
The reaction solution is left
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with 300 ml of ethyl acetate each time
WASH
Type
WASH
Details
the combined organic phases are washed twice with 200 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled at 64°-66° C./0.02 mm

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC=1C=C(C=CC1)C(CCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.